molecular formula C16H17F3N2OS B2565595 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 946271-20-1

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2565595
CAS No.: 946271-20-1
M. Wt: 342.38
InChI Key: SEAYEHOAHXEIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the 2-position of the benzoyl moiety. The amide nitrogen is substituted with a branched ethyl chain containing a dimethylamino group and a thiophen-3-yl substituent. The thiophene ring introduces aromatic heterocyclic character, which may enhance binding to biological targets through π-π stacking or hydrophobic interactions.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2OS/c1-21(2)14(11-7-8-23-10-11)9-20-15(22)12-5-3-4-6-13(12)16(17,18)19/h3-8,10,14H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAYEHOAHXEIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimalarial Activity : Recent studies have identified compounds similar to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide as potent inhibitors against Plasmodium falciparum, the parasite responsible for malaria. A specific analog demonstrated an EC50 of 80 nM, indicating significant antimalarial potential . The compound's structure allows it to interact effectively with the target enzymes involved in the parasite's lifecycle.
    • Anticancer Properties : The compound is being explored for its potential as an anticancer agent. Its ability to inhibit specific kinases may lead to new therapeutic strategies for cancer treatment .
  • Biological Applications
    • Enzyme Inhibition : The trifluoromethyl group and thiophene ring are crucial for binding affinity and specificity towards various enzymes. This interaction can modulate enzyme activity, making it a candidate for developing enzyme inhibitors.
    • Antimicrobial Activity : Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial properties, highlighting their potential in treating bacterial infections .
  • Materials Science
    • Advanced Materials Development : Due to its unique chemical structure, this compound can be utilized as a building block in organic synthesis and advanced materials development. Its properties may facilitate the creation of novel polymers or electronic devices.

Table 1: Summary of Antimalarial Activity

Compound IDEC50 (nM)SelectivityNotes
Compound 180 ± 8ModerateEffective against P. falciparum
Compound 1636HighMost potent analog in series

Table 2: Metabolic Stability Data

Compound IDT1/2 (min)Cl int (μL/min/mg)
Compound 179.59
Compound 615.146

These tables summarize key findings from recent studies that highlight the compound's effectiveness and metabolic stability, crucial for evaluating its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name / ID Structural Highlights Key Differences from Target Compound Applications / Findings References
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 2-Trifluoromethylbenzamide with 3-isopropoxyphenyl substituent Aryl substituent (isopropoxyphenyl) vs. thiophen-ethyl-dimethylamino Agricultural fungicide; substituent enhances pesticidal activity
Compound 3a (N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide) Thiophen-3-yl benzamide with piperazine-ethoxyethyl chain Piperazine ring vs. dimethylamino; 4-thiophen vs. 2-CF₃ D3 receptor ligand; extended chain improves receptor binding affinity
2-[2-(Dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide Dimethylaminoethoxy group at benzamide 2-position; 4-CF₃ phenyl Ethoxy linker vs. ethyl chain; CF₃ at 4-position vs. 2-position Structural flexibility studies; ethoxy group may reduce metabolic stability
N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide Bis(trifluoromethyl)benzamide with chloropyrazine substituent Dual CF₃ groups; pyrazine ring vs. thiophene Enhanced lipophilicity; used in medicinal chemistry optimizations
Excluded Patent Compound (2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide) Thiazole-thioether and pyridinylamino substituents Thiazole vs. thiophene; pyridine vs. dimethylamino Excluded from patent claims, highlighting target compound's structural uniqueness

Key Comparative Insights

Trifluoromethyl Positioning: The target compound’s 2-trifluoromethyl group contrasts with 4-CF₃ in and 3,5-bis-CF₃ in .

Heterocyclic Substituents :

  • Thiophen-3-yl (target) vs. pyridinyl () or pyrazine (): Thiophene’s lower polarity may enhance membrane permeability compared to nitrogen-containing heterocycles.

Amino Group Variations: Dimethylamino (target) vs. piperazine (): The smaller dimethylamino group may reduce steric bulk, favoring interactions with compact binding pockets. Piperazine derivatives, however, often improve water solubility and pharmacokinetics .

Synthetic Routes :

  • Activation of benzoic acids with coupling reagents (e.g., chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate ) is common for benzamide synthesis. Purification via chromatography () is critical for isolating structurally complex analogues.

Biological Relevance: While flutolanil () is pesticidal, compounds like 3a () target neurological receptors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide, and how are intermediates purified?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Condensation of 2-(trifluoromethyl)benzoyl chloride with a thiophene-containing amine intermediate (e.g., 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine) under anhydrous conditions.

  • Step 2 : Purification via normal-phase chromatography (e.g., 10% methanol in dichloromethane) followed by reverse-phase HPLC (10–30% acetonitrile/0.1% formic acid in water) to isolate the final product .

  • Key reagents : Trichloroisocyanuric acid (TCICA) for activation, sodium pivalate as a base, and acetonitrile as a solvent .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1TCICA, CH₃CN, 0°C~5085–90%
2Reverse-phase HPLC47>95%

Q. How is structural characterization of this compound performed, and what spectroscopic data are critical?

  • Methodology :

  • ¹H/¹³C NMR : Analyze the dimethylamino group (δ ~2.2–2.5 ppm for CH₃), thiophene protons (δ ~6.8–7.4 ppm), and trifluoromethyl group (¹³C δ ~120–125 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or conformation, particularly for the thiophene-ethyl-dimethylamino moiety .

Advanced Research Questions

Q. What strategies mitigate low yields during the coupling of trifluoromethylbenzoyl chloride with sterically hindered amines?

  • Methodology :

  • Optimize reaction conditions : Use bulky bases (e.g., DIPEA) to deprotonate amines and reduce steric hindrance .
  • Alternative coupling reagents : Replace TCICA with HATU or PyBOP for improved activation of the carbonyl group .
  • Solvent effects : Switch from acetonitrile to DMF or THF to enhance solubility of intermediates .
    • Data Contradiction Analysis : Lower yields in acetonitrile (47%) vs. DMF (68%) suggest solvent polarity impacts reaction efficiency .

Q. How does the trifluoromethyl group influence metabolic stability in preclinical studies?

  • Methodology :

  • In vitro assays : Incubate the compound with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS. Compare with non-fluorinated analogs.
  • Key finding : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, increasing t₁/₂ by 2–3× compared to methyl or chloro analogs .
    • Data Table :
Compoundt₁/₂ (human, min)Metabolic Stability (%)
Trifluoromethyl derivative4582
Methyl analog1835

Q. How can conflicting bioactivity data (e.g., receptor binding vs. cellular assays) be resolved?

  • Methodology :

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation for GPCRs).
  • Structural analysis : Perform molecular docking studies to identify steric clashes or solvation effects in cellular environments .
  • Case study : Discrepancies in D3 receptor binding (Ki = 10 nM) vs. cellular IC₅₀ (1 µM) were resolved by identifying off-target effects via kinome-wide profiling .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

  • Methodology :

  • QSAR models : Use tools like ADMET Predictor™ or SwissADME to estimate logP (lipophilicity), CNS permeability, and plasma protein binding.
  • MD simulations : Simulate blood-brain barrier penetration using the compound’s polar surface area (PSA <90 Ų) and molecular weight (<500 Da) .
    • Data Table :
PropertyPredicted ValueExperimental Value
logP3.23.5 ± 0.3
Plasma protein binding (%)9289–94

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.